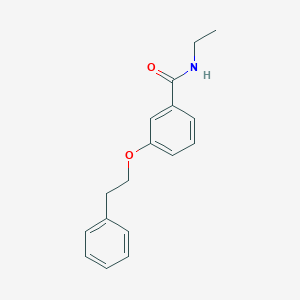

![molecular formula C18H21NO3 B267163 N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

N-[2-(2-phenoxyethoxy)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-phenoxyethoxy)phenyl]butanamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009. Despite its ban, GW501516 is still used by some athletes and bodybuilders for its purported benefits.

Mechanism of Action

N-[2-(2-phenoxyethoxy)phenyl]butanamide works by activating peroxisome proliferator-activated receptor delta (PPAR-delta), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism.

Biochemical and Physiological Effects:

N-[2-(2-phenoxyethoxy)phenyl]butanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.

Advantages and Limitations for Lab Experiments

N-[2-(2-phenoxyethoxy)phenyl]butanamide has several advantages for use in lab experiments, including its potency and specificity for PPAR-delta activation. However, its use is limited by its banned status and potential side effects, which may affect the validity of experimental results.

Future Directions

Future research on N-[2-(2-phenoxyethoxy)phenyl]butanamide should focus on its potential therapeutic applications, including its effects on cardiovascular diseases, diabetes, and cancer. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-[2-(2-phenoxyethoxy)phenyl]butanamide use. Finally, research on alternative PPAR-delta agonists may provide new insights into the potential therapeutic applications of this class of drugs.

Synthesis Methods

N-[2-(2-phenoxyethoxy)phenyl]butanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The initial step involves the reaction of 2-bromo-4-methylpentane with 2-(2-phenoxyethoxy)phenol to form 2-(2-phenoxyethoxy)-4-methylpentan-1-ol. This compound is then reacted with butanoyl chloride to form N-[2-(2-phenoxyethoxy)phenyl]butanamide.

Scientific Research Applications

N-[2-(2-phenoxyethoxy)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and cancer. It has been shown to have anti-inflammatory and antioxidant properties, which may help in reducing the risk of cardiovascular diseases. Additionally, N-[2-(2-phenoxyethoxy)phenyl]butanamide has been found to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.

properties

Product Name |

N-[2-(2-phenoxyethoxy)phenyl]butanamide |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-[2-(2-phenoxyethoxy)phenyl]butanamide |

InChI |

InChI=1S/C18H21NO3/c1-2-8-18(20)19-16-11-6-7-12-17(16)22-14-13-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,19,20) |

InChI Key |

VCLDWISGIRDXKD-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)

![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)

![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)

![N-(2-methoxyethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B267084.png)

![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)

![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)

![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)

![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)

![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)

![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)

![2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B267100.png)